Comprehensive Chemical Profiling and Synthetic Methodologies of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one
Comprehensive Chemical Profiling and Synthetic Methodologies of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one
Executive Summary
In contemporary medicinal chemistry, escaping "flatland"—the historical over-reliance on planar, sp2-rich aromatic scaffolds—is a primary objective for improving drug candidate survivability. Spirocyclic compounds achieve this by increasing the fraction of sp3-hybridized carbons (Fsp3), which inherently enhances aqueous solubility, reduces off-target promiscuity, and improves metabolic stability.
As a highly versatile, bifunctional building block, 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one provides an ideal scaffold for advanced drug design[1]. It features a reactive electrophilic bromomethyl handle for cross-coupling or nucleophilic substitution, alongside a ketone group that allows for orthogonal functionalization. This whitepaper details the structural profiling, retrosynthetic logic, step-by-step synthetic protocols, and biological applications of this critical intermediate.
Structural and Physicochemical Profiling
Understanding the baseline physicochemical properties of the spirocycle is essential for predicting its behavior in both synthetic workflows and biological environments. The oxaspiro[4.5]decane core consists of a tetrahydrofuran (THF) ring spiro-fused to a cyclohexanone ring.
| Property | Value |
| Chemical Name | 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one |
| Molecular Formula | C10H15BrO2 |
| Monoisotopic Mass | 246.02554 Da |
| Molecular Weight | 247.13 g/mol |
| CAS Registry Number | 117038-86-5 |
| InChIKey | TUKIJKYCCHVCOA-UHFFFAOYSA-N |
| Electrophilic Sites | C2-Bromomethyl (Primary alkyl halide), C8-Ketone |
Table 1: Quantitative physicochemical data and structural identifiers[1].
Retrosynthetic Logic and Reaction Causality
The most efficient synthetic route to 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one relies on the strategic application of a bromoetherification reaction .
According to Baldwin’s rules for ring closure, the bromoetherification of a homoallylic alcohol intermediate proceeds favorably via a 5-exo-trig cyclization rather than a 6-endo-trig cyclization[2]. When the terminal alkene is activated by a brominating agent (such as N-Bromosuccinimide, NBS), a cyclic bromonium ion intermediate is formed. The tertiary hydroxyl group is perfectly positioned to attack this intermediate intramolecularly. This highly favored kinetic pathway forms the 5-membered THF ring while simultaneously installing the crucial bromomethyl group at the C2 position.
Fig 1. Synthetic workflow of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one.
Step-by-Step Experimental Protocols
To ensure high fidelity and reproducibility, the following self-validating methodology is engineered to isolate the target compound with maximum yield and purity.
Phase 1: Grignard Addition (Homoallylic Alcohol Synthesis)
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Causality: Utilizing 1,4-cyclohexanedione monoethylene acetal ensures that only one ketone is available for nucleophilic attack, preventing over-alkylation and yielding a single tertiary alcohol.
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Protocol:
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Charge a flame-dried round-bottom flask with 1,4-cyclohexanedione monoethylene acetal (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.
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Cool the solution to 0 °C using an ice bath.
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Dropwise, add 3-butenylmagnesium bromide (1.2 eq, 0.5 M in THF) over 30 minutes to manage the exothermic nature of the Grignard addition.
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Allow the reaction to warm to room temperature and stir for 4 hours.
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Quench with saturated aqueous NH4Cl, extract with Ethyl Acetate (3x), dry over anhydrous Na2SO4, and concentrate in vacuo.
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Phase 2: Bromoetherification (Spirocycle Formation)
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Causality: NBS is utilized to provide a controlled, low-concentration release of electrophilic bromine (Br+). The non-nucleophilic solvent (DCM) ensures that the intramolecular hydroxyl group is the exclusive nucleophile that traps the bromonium ion[2].
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Protocol:
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Dissolve the crude homoallylic alcohol (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M).
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Cool the mixture to 0 °C and shield the flask from light to prevent radical side-reactions.
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Add N-Bromosuccinimide (1.1 eq) in a single portion.
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Stir at 0 °C for 2 hours until TLC indicates complete consumption of the starting material.
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Wash the organic layer with saturated aqueous Na2S2O3 to neutralize residual bromine, followed by brine. Dry and concentrate.
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Phase 3: Acetal Deprotection
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Causality: Mild acidic hydrolysis selectively cleaves the ethylene acetal protecting group without degrading the newly formed spiro-THF ring or hydrolyzing the primary alkyl bromide.
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Protocol:
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Dissolve the protected spirocycle in a 4:1 mixture of THF and H2O.
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Add 1M HCl (2.0 eq) and stir at room temperature for 12 hours.
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Neutralize carefully with saturated aqueous NaHCO3.
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Extract with DCM, dry, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one.
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Analytical Characterization & QA/QC Validation
A robust protocol must be self-validating. The success of the synthesis is confirmed through the following analytical checkpoints:
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1H NMR (400 MHz, CDCl3): The defining signature of the successful 5-exo-trig cyclization is the appearance of the bromomethyl protons (-CH2Br). Due to the adjacent chiral center at C2, these protons are diastereotopic and will appear as two distinct doublet of doublets (dd) in the 3.30–3.50 ppm region.
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13C NMR (100 MHz, CDCl3): The spiro carbon (C5) will resonate distinctly in the 80–85 ppm range, confirming the formation of the spiro-ether linkage. The deprotected ketone carbonyl (C8) will be visible near 210 ppm.
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LC-MS (ESI+): The mass spectrum must display a characteristic 1:1 isotopic doublet for the [M+H]+ ion at m/z 247.0 and 249.0, definitively confirming the incorporation of a single bromine atom.
Application in Drug Discovery: PPARγ Modulation
The rigid, three-dimensional architecture of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one makes it an exceptional precursor for synthesizing Peroxisome Proliferator-Activated Receptor gamma (PPARγ) modulators[3]. By displacing the primary bromide with various pharmacophores (e.g., via SN2 reactions with amines or phenols), researchers can generate potent ligands. The spirocyclic core forces the ligand into an active conformation that fits snugly into the PPARγ ligand-binding pocket, enhancing receptor activation while minimizing off-target toxicity.
Fig 2. PPARγ signaling pathway activated by spirocyclic ligands.
References
- PubChemLite. "compound_molecular_formula:C10H15BrO2 - Explore." Université du Luxembourg.
- Yeung, Y.-Y., et al. "Desymmetrization of Diolefinic Diols by Enantioselective Amino-thiocarbamate-Catalyzed Bromoetherification: Synthesis of Chiral Spirocycles." Angewandte Chemie International Edition, 2014.
- "PPARg MODULATORS AND METHODS OF USE." US Patent 20230062861A1, 2023.
Sources
- 1. PubChemLite - compound_molecular_formula:C10H15BrO2 - Explore [pubchemlite.lcsb.uni.lu]
- 2. Desymmetrization of diolefinic diols by enantioselective amino-thiocarbamate-catalyzed bromoetherification: synthesis of chiral spirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20230062861A1 - PPARg MODULATORS AND METHODS OF USE - Google Patents [patents.google.com]
